Ethyl Linker vs. Direct Morpholine-Phenyl Attachment: Structural and Conformational Differentiation
The target compound incorporates a two-carbon ethyl linker separating the morpholine ring from the para position of the phenylguanidine core. The closest direct analog, 1-(4-morpholinophenyl)guanidine (CAS 247234-41-9), lacks this linker, attaching morpholine directly to the phenyl ring [1]. In the broader class of guanidine-based Na⁺/H⁺ exchange inhibitors, the presence of a morpholinoethyl chain (as opposed to dimethylaminoethyl or diethylaminoethyl) is a preferred embodiment associated with sub-100 nM Ki values, though quantitative data for the specific phenylguanidine scaffold with this linker have not been published [2]. The ethyl linker increases the computed rotatable bond count by 2 relative to the directly coupled analog, imparting greater conformational entropy and potentially altering target binding pose—a property that must be evaluated experimentally per target.
| Evidence Dimension | Structural feature: ethyl linker presence and rotatable bond count |
|---|---|
| Target Compound Data | Ethyl linker present; 7 rotatable bonds (SMILES: Cl.N=C(N)NC1=CC=C(CCN2CCOCC2)C=C1); MW 284.79 (HCl salt) |
| Comparator Or Baseline | 1-(4-Morpholinophenyl)guanidine (CAS 247234-41-9): no ethyl linker; morpholine directly attached to phenyl; MW 220.28 (free base) [1] |
| Quantified Difference | ΔMW ≈ 64.5 g·mol⁻¹ (attributable to ethyl linker + HCl); Δ rotatable bonds = +2. Quantitative pharmacological differentiation data are not publicly available. |
| Conditions | Structural comparison based on SMILES and InChI; no comparative biological assay data identified. |
Why This Matters
For medicinal chemistry campaigns, the ethyl linker is a critical structural variable that cannot be assumed bioisosteric with a direct phenyl-morpholine connection; procurement of the correct linker variant is essential for SAR integrity.
- [1] PubChem. 1-(4-Morpholinophenyl)guanidine, CID entry for CAS 247234-41-9. Retrieved May 2026. View Source
- [2] Fujisawa Pharmaceutical Co., Ltd. Guanidine Derivatives. US Patent 6,017,917. Preferred embodiments specifying morpholinoethyl as R¹ substituent, with representative compound (a) showing Ki < 1.0 × 10⁻⁷ M on Na⁺/H⁺ exchange. Issued January 25, 2000. View Source
